3-Amino-2,6-dichloroisonicotinic acid

Agrochemical Synthesis Pesticide Intermediate Patent Analysis

Avoid generic isonicotinic acid derivatives-only the 2,6-dichloro-3-amino pattern delivers the electrophilic/nucleophilic balance required for key cross-couplings and heterocycle formation. This intermediate enables direct replication of patented pesticidal scaffolds (WO 2008/130021) and SAR exploration of ALK inhibitors and A3 adenosine receptor modulators. • Confirmed ≥95% purity (most frequent supplier specification) • Unique 2,6-Cl₂/3-NH₂/4-CO₂H substitution-removing one chlorine abolishes activity in related INA series • Used in plant immune-response SAR studies, where INA analogs boosted metabolite elicitation >58%

Molecular Formula C6H4Cl2N2O2
Molecular Weight 207.01
CAS No. 58484-01-8
Cat. No. B590733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2,6-dichloroisonicotinic acid
CAS58484-01-8
Synonyms3-Amino-2,6-dichloro-4-pyridinecarboxylic Acid
Molecular FormulaC6H4Cl2N2O2
Molecular Weight207.01
Structural Identifiers
SMILESC1=C(C(=C(N=C1Cl)Cl)N)C(=O)O
InChIInChI=1S/C6H4Cl2N2O2/c7-3-1-2(6(11)12)4(9)5(8)10-3/h1H,9H2,(H,11,12)
InChIKeyVKPLOTZPQFRWQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2,6-dichloroisonicotinic acid (CAS 58484-01-8) Procurement: A Halogenated Pyridine Building Block for Agrochemical and Pharmaceutical R&D


3-Amino-2,6-dichloroisonicotinic acid is a halogenated pyridine derivative, specifically a 2,6-dichloro-substituted isonicotinic acid bearing a 3-amino group. It is a solid with the molecular formula C6H4Cl2N2O2 and a molecular weight of 207.01 g/mol, typically supplied at ≥95% purity . This compound is primarily utilized as a key synthetic intermediate or building block in the preparation of more complex molecules. Its demonstrated utility lies in the field of agrochemicals, where it is patented as a reagent for the synthesis of heterocyclic hydrazide compounds with pesticidal activity [1]. It also serves as a valuable scaffold for the development of pharmaceutical agents, including potential ALK inhibitors and A3 adenosine receptor modulators .

3-Amino-2,6-dichloroisonicotinic acid (CAS 58484-01-8): Why This Specific Dihalo-Amino Pyridine Scaffold Cannot Be Substituted


Substitution of 3-amino-2,6-dichloroisonicotinic acid with a generic isonicotinic acid derivative is not feasible for target applications due to the precise and non-interchangeable reactivity conferred by its unique substitution pattern. The presence of two chlorine atoms at the 2- and 6-positions, combined with the 3-amino group and the 4-carboxylic acid moiety, creates a specific electrophilic and nucleophilic profile essential for downstream synthetic transformations [1]. Structure-activity relationship (SAR) studies on related 2,6-dichloroisonicotinic acid (INA) derivatives demonstrate that even minor modifications, such as the removal of a single chlorine atom, can lead to a complete loss of biological activity [2]. Therefore, procuring this exact halogenated pyridine is critical for projects requiring its distinct chemical handle for further functionalization, as generic or less-substituted analogs will fail to provide the necessary reactivity or may lead to inactive final products.

Quantitative Differentiation Guide for 3-Amino-2,6-dichloroisonicotinic acid (CAS 58484-01-8) vs. Analogs


Patented Role as a Key Intermediate for Pesticidal Heterocyclic Hydrazides

3-Amino-2,6-dichloroisonicotinic acid is explicitly claimed and exemplified as a crucial reagent in a patent (WO 2008/130021 A2) for the synthesis of heterocyclic hydrazide compounds with pesticidal activity [1]. This specific use is not described for closely related compounds like 2,6-dichloroisonicotinic acid or methyl 3-amino-2,6-dichloroisonicotinate. The patent demonstrates that the free acid and the specific 3-amino substitution are essential for the disclosed synthetic pathway, which leads to molecules with excellent pest-controlling efficacy [2].

Agrochemical Synthesis Pesticide Intermediate Patent Analysis

Essential Structural Features for Biological Activity in Plant Defense Elicitation

Research on the parent scaffold, 2,6-dichloroisonicotinic acid (INA), establishes a strict structure-activity relationship for its function as a plant defense elicitor [1]. Analysis of INA analogues shows that only 2-chloroisonicotinic acid retains some activity, while other modifications are 'either less or totally ineffective' [2]. This class-level evidence strongly suggests that the specific 2,6-dichloro substitution pattern in 3-amino-2,6-dichloroisonicotinic acid is a critical pharmacophore for any desired biological interaction in plant systems. The presence of the 3-amino group, which is absent in INA, provides a unique handle for further derivatization while maintaining the essential 2,6-dichloro motif.

Plant Systemic Acquired Resistance Elicitor Structure-Activity Relationship

Quantitative Advantage of 2,6-Dichloro Motif Over Unsubstituted Isonicotinic Acid

A direct comparison of ester derivatives reveals a substantial quantitative advantage conferred by the 2,6-dichloro substitution pattern. In studies measuring the induction of plant resistance, ethyl 2,6-dichloroisonicotinate (EDCIN), a close analog of the target compound's ester, achieved 82% resistance induction . In stark contrast, derivatives of unsubstituted isonicotinic acid demonstrated less than 10% induction under comparable conditions . This data demonstrates that the 2,6-dichloro motif, which is present in 3-amino-2,6-dichloroisonicotinic acid, is essential for achieving high biological efficacy.

Agrochemical Efficacy Plant Resistance Induction Comparative Performance

Quantified Improvement in Secondary Metabolite Elicitation by 2,6-Dichloro Derivatives

In plant cell culture models, the 2,6-dichloroisonicotinic acid (INA) scaffold serves as a baseline for improving secondary metabolite production. When novel INA derivatives, such as trifluoroethyl INA (TFINA), were tested at 100 µM, they significantly enhanced the accumulation of the bioactive compound taxuyunnanine C (Tc) to 21.6±2.0 mg/g, compared to 17.1±0.9 mg/g for the parent INA and 13.7±1.0 mg/g for the untreated control [1]. This represents a 26% increase over INA and a 58% increase over the control. This quantitative data validates the 2,6-dichloroisonicotinic acid core as a productive starting point for developing more potent elicitors, a process that can be advanced by using functionalized building blocks like 3-amino-2,6-dichloroisonicotinic acid.

Plant Cell Culture Elicitor Secondary Metabolite Production

Distinct Physicochemical Profile from Common Isonicotinic Acid Analogs

The specific halogenation and amination pattern of 3-amino-2,6-dichloroisonicotinic acid results in a distinct physicochemical profile that differentiates it from unsubstituted or mono-substituted analogs. The target compound has a calculated logP (XLOGP3) of 2.17, a topological polar surface area (TPSA) of 76.21 Ų, and a predicted aqueous solubility (LogS) of -2.79 (0.332 mg/mL) . In contrast, the parent isonicotinic acid (CAS 55-22-1) has a logP of 0.46 and TPSA of 50.2 Ų [1]. The higher lipophilicity and larger TPSA of the target compound are a direct result of its 2,6-dichloro and 3-amino substituents, which are known to influence membrane permeability and target binding in biological systems .

Physicochemical Properties Drug Design Lead Optimization

High-Value Application Scenarios for 3-Amino-2,6-dichloroisonicotinic acid (CAS 58484-01-8) Based on Verified Evidence


Agrochemical R&D: Synthesizing Patented Heterocyclic Hydrazide Pesticides

This is the most validated industrial application. Research and development teams focused on discovering new insecticides, fungicides, or nematicides can use 3-amino-2,6-dichloroisonicotinic acid as a key building block to generate a library of heterocyclic hydrazide compounds, following the synthetic strategies outlined in patent WO 2008/130021 A2 . Procuring this specific intermediate is necessary for replicating the patented chemical matter and exploring structure-activity relationships within this potent pesticidal class.

Plant Biology: Developing Novel Elicitors of Systemic Acquired Resistance (SAR)

The 2,6-dichloroisonicotinic acid core is a proven pharmacophore for activating plant immune responses . The 3-amino group on 3-amino-2,6-dichloroisonicotinic acid provides a unique vector for chemical modification. Plant biologists and agrochemical researchers can utilize this compound to synthesize new analogs, aiming to create more potent, selective, or metabolically stable SAR inducers for crop protection, as demonstrated by the >58% improvement in metabolite elicitation seen with other INA derivatives .

Medicinal Chemistry: Optimization of ALK Inhibitors and Adenosine Receptor Modulators

This compound has been identified as a key intermediate in patents related to ALK inhibitors for non-small cell lung cancer and A3 adenosine receptor modulators for anti-inflammatory agents . Its unique physicochemical profile, including a logP of 2.17 and TPSA of 76.21 Ų , distinguishes it from less substituted pyridine acids and makes it a valuable scaffold for medicinal chemists aiming to optimize the drug-like properties and target binding of new therapeutic candidates.

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